



An In-depth Technical Guide to 1,3-Diphenylurea (CAS 102-07-8)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,3-Diphenylurea** (CAS 102-07-8), a versatile organic compound with significant applications in pharmaceuticals, agriculture, and material science. This document outlines its physicochemical properties, synthesis methodologies, and diverse biological activities, presenting key data in a structured format for researchers and drug development professionals.

Physicochemical Properties

1,3-Diphenylurea, also known as Carbanilide, is a white to off-white crystalline solid.[1][2] Its core structure consists of a urea moiety with a phenyl group attached to each nitrogen atom.[1]

Table 1: Physicochemical Data of 1,3-Diphenylurea



Property	Value	Reference
CAS Number	102-07-8	[1][3]
Molecular Formula	C13H12N2O	
Molecular Weight	212.25 g/mol	-
Melting Point	237 - 241 °C	-
Boiling Point	261 - 263 °C (decomposes)	_
Density	1.239 g/cm ³	_
Water Solubility	< 0.1 mg/mL at 18 °C	-
LogP	3.00	-

Solubility Profile:

1,3-Diphenylurea is sparingly soluble in water and aqueous buffers. For aqueous applications, it is recommended to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and then dilute with the aqueous buffer of choice. It is moderately soluble in organic solvents such as ethanol, methanol, and pyridine. The solubility in DMSO and DMF is approximately 30 mg/mL.

Synthesis and Experimental Protocols

Several methods for the synthesis of **1,3-Diphenylurea** have been reported, offering flexibility in reagent choice and reaction conditions.

Synthesis from Aniline and Urea

A common and straightforward method involves the reaction of aniline with urea.

Experimental Protocol:

- Dissolve 12 g of aniline hydrochloride and 6 g of urea in 50 mL of warm water.
- Filter the solution and transfer the clear filtrate to a 250 mL flask equipped with a reflux condenser.



- Boil the mixture under reflux for 90 minutes. Crystals of 1,3-Diphenylurea will typically start to appear after 30-40 minutes.
- After 90 minutes, quickly filter the hot solution through a preheated Büchner funnel.
- Wash the collected crystals twice with hot water.
- The crude product can be purified by recrystallization from ethanol.

Yield: 1-1.5 g. Melting Point of Purified Product: 237 °C.

Synthesis from Aniline and Triphosgene

This method provides high yield and purity.

Experimental Protocol:

- In a 100 mL reaction tube, combine 0.93 g of aniline and 1.08 g of triphosgene.
- Add 25 mL of acetonitrile and place the tube in an ice bath (0-5 °C).
- Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete
 in about 1 hour.
- Add 0.09 g of ETS-10 catalyst and raise the temperature to 80 °C, continuing to stir.
- Monitor the reaction by TLC. The reaction is typically complete in about 4 hours.
- After cooling, separate the solid product by centrifugation.
- Evaporate the acetonitrile to obtain the solid **1,3-Diphenylurea** product.

Yield: 1.05 g (99%). Purity (HPLC): 99.91%.

Phosgene-Free Synthesis via Reductive Carbonylation

For a safer, phosgene-free alternative, **1,3-Diphenylurea** can be synthesized via the catalyzed reductive carbonylation of nitrobenzene. This one-step synthesis proceeds in high yield and selectivity in a mixture of acetic acid and methanol, using a Pd(II)-diphosphine catalyst.



Biological Activities and Applications in Drug Development

1,3-Diphenylurea and its derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Plant Growth Regulation (Cytokinin Activity)

1,3-Diphenylurea is a known cytokinin, a class of plant hormones that promote cell division and growth. It has been identified in coconut milk and, in combination with casein hydrolysate, promotes the transport of photosynthetic products in carrots. It can increase the fresh weight of tobacco plant tissue and the growth of cultured callus tissue.

Enzyme Inhibition

Derivatives of **1,3-Diphenylurea**, particularly Schiff bases, have shown potent inhibitory activity against α -glucosidase, an enzyme involved in carbohydrate digestion. This makes them promising candidates for the development of new antidiabetic agents. The diarylurea core is recognized for its ability to bind to various biological targets.

Experimental Protocol for α-Glucosidase Inhibition Assay (General Outline):

A study on novel **1,3-diphenylurea** derived Schiff bases evaluated their α -glucosidase inhibitory potential. The compounds exhibited potent inhibition with IC50 values ranging from 2.49–37.16 μ M, significantly more potent than the standard drug, acarbose. Kinetic studies of the most potent compounds revealed a competitive mode of inhibition.

Certain **1,3-diphenylurea** appended aryl pyridine derivatives have been identified as potent dual inhibitors of c-MET and VEGFR-2, two receptor tyrosine kinases implicated in cancer progression and angiogenesis. In vivo studies with these compounds have demonstrated a reduction in tumor mass and volume in breast cancer models.

Antiviral Activity

Derivatives of **1,3-Diphenylurea** have been identified as a new class of endocytosis inhibitors with broad-spectrum antiviral activity against SARS-CoV-2 and influenza A virus. These compounds inhibit viral entry into host cells by disrupting clathrin-mediated endocytosis. In vivo



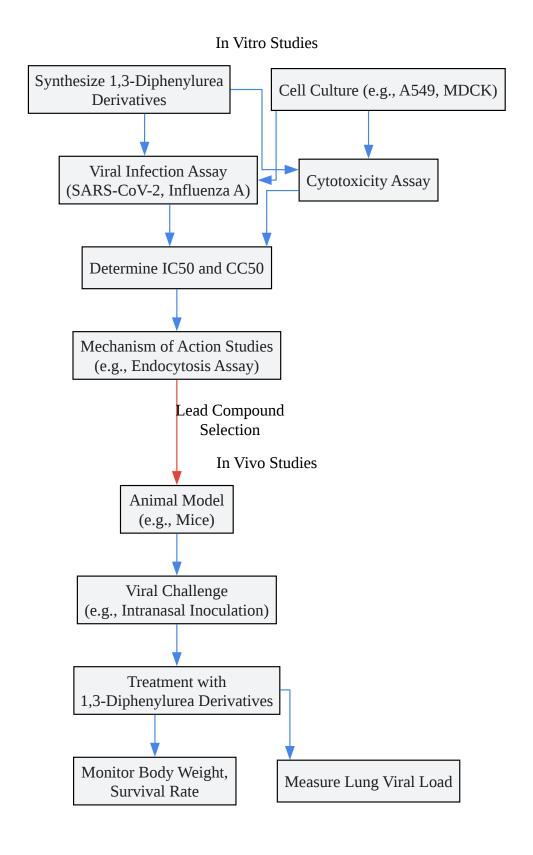




studies in mice showed that treatment with these derivatives led to significant recovery and reduced viral load in the lungs.

Diagram 1: General Workflow for Evaluating Antiviral Activity of 1,3-Diphenylurea Derivatives





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Caption: Workflow for antiviral drug discovery using **1,3-Diphenylurea** derivatives.



Other Applications

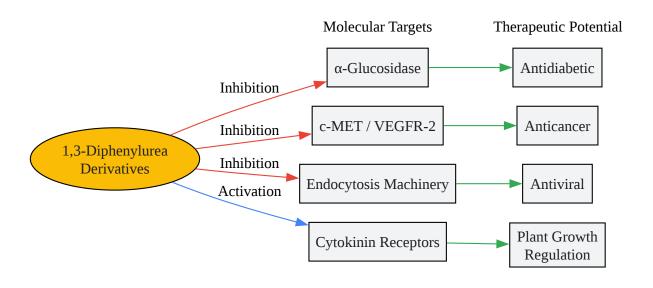
Beyond its biological activities, **1,3-Diphenylurea** serves as a valuable intermediate in various chemical industries:

- Polymer Science: It acts as a curing agent in the production of polyurethane foams and as a stabilizer in other polymer formulations.
- Agrochemicals: It is a key intermediate in the synthesis of herbicides and fungicides.
- Analytical Chemistry: It is employed as a reagent in various analytical methods.

Signaling Pathways and Molecular Interactions

The diverse biological effects of **1,3-Diphenylurea** and its derivatives stem from their interaction with multiple cellular targets.

Diagram 2: Biological Targets and Therapeutic Potential of 1,3-Diphenylurea Derivatives



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Caption: Interplay of **1,3-Diphenylurea** derivatives with biological targets.



Conclusion

1,3-Diphenylurea is a compound of significant interest due to its accessible synthesis and the wide-ranging biological activities of its derivatives. Its role as a scaffold in the development of new therapeutics for diabetes, cancer, and viral infections is an active area of research. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of **1,3-Diphenylurea** in their respective fields.

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